BenchChemオンラインストアへようこそ!

SLLN-15

TNBC Autophagy Anti-proliferative

SLLN-15 is a unique seleno-purine chemical probe with oral bioavailability. It induces selective cytostatic macroautophagy in TNBC models via dual AURKA and JAK2 inhibition, a mechanism distinct from mTOR inhibitors like rapamycin. Ideal for in vivo pharmacology and studies linking autophagy to anti-proliferation.

Molecular Formula C19H23N7Se2
Molecular Weight 507.36
Cat. No. B1193492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLLN-15
SynonymsSLLN15;  SLLN 15;  SLLN-15
Molecular FormulaC19H23N7Se2
Molecular Weight507.36
Structural Identifiers
SMILESC1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5
InChIInChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1
InChIKeyKUGJLOYHZKIOSI-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SLLN-15 for Preclinical TNBC Research: A Selective, Orally Active Autophagy Enhancer


SLLN-15 is a seleno-purine small molecule (CAS 2403650-93-9) that functions as a potent, orally active enhancer of autophagy, with demonstrated selective activation of cytostatic macroautophagy in triple-negative breast cancer (TNBC) preclinical models [1]. Its mechanism involves dual kinase inhibition of Aurora kinase A (AURKA) and Janus kinase 2 (JAK2), leading to suppression of the AKT-MTOR signaling axis, a pathway critical for cancer cell proliferation and survival [2]. Unlike broad-spectrum autophagy modulators, SLLN-15's selectivity profile and oral bioavailability position it as a differentiated chemical probe for investigating autophagy-dependent anti-proliferative mechanisms specifically within TNBC .

SLLN-15: Why Generic Autophagy Inducers Like Rapamycin Cannot Substitute for TNBC Studies


In preclinical TNBC research, the direct substitution of SLLN-15 with general autophagy inducers (e.g., rapamycin) or pathway inhibitors (e.g., PI3K inhibitors like 3-methyladenine) is scientifically invalid. Evidence demonstrates that while rapamycin induces autophagy via MTOR inhibition, it fails to replicate the anti-proliferative effect of SLLN-15 in TNBC cells, indicating a mechanism distinct from simple MTOR blockade [1]. Furthermore, SLLN-15's activity is functionally dependent on autophagy induction; co-treatment with the autophagy inhibitor 3-MA rescues cell viability, confirming a specific, autophagy-mediated mechanism that cannot be achieved by compounds with different target profiles [2]. The unique seleno-purine scaffold of SLLN-15 enables a distinct polypharmacology (dual AURKA/JAK2 inhibition) that is not shared by other autophagy modulators, making it irreplaceable for studies requiring this specific mechanistic fingerprint [3].

SLLN-15 Quantitative Differentiation Evidence vs. Comparators for Procurement Decisions


Superior Anti-Proliferative Efficacy in TNBC Compared to Rapamycin

SLLN-15 exhibits superior anti-proliferative potency in TNBC cell lines compared to the classical autophagy inducer rapamycin. Direct side-by-side comparison in MDA-MB-231 and BT-20 cells demonstrates that SLLN-15 is a more effective inhibitor of cell proliferation [1].

TNBC Autophagy Anti-proliferative

Autophagy-Dependent Mechanism Confirmed by 3-MA Rescue

The anti-proliferative effect of SLLN-15 is functionally dependent on autophagy induction. Co-treatment with the autophagy inhibitor 3-methyladenine (3-MA) significantly rescued cell viability, confirming that SLLN-15's action is mediated through the autophagy pathway [1].

Autophagy Mechanism Rescue assay

Defined Dual Kinase Selectivity Profile (AURKA/JAK2) at Nanomolar Concentration

SLLN-15 demonstrates a distinct polypharmacology profile characterized by selective inhibition of AURKA and JAK2. In a high-throughput kinase screen, SLLN-15 at 100 nM inhibited AURKA by 91% and JAK2 by 85%, with minimal activity against other kinases tested [1]. This contrasts with broad-spectrum autophagy modulators.

Kinase inhibition Selectivity AURKA JAK2

In Vivo Oral Efficacy with Tumor Growth and Metastasis Suppression

SLLN-15 is orally active and demonstrates significant anti-tumor and anti-metastatic efficacy in vivo. In orthotopic TNBC mouse models, oral administration of SLLN-15 at 30 mg/kg three times per week significantly reduced primary tumor growth and the number of lung metastases compared to vehicle-treated controls [1].

In vivo Oral bioavailability Metastasis

Solution Instability Requiring Fresh Preparation for Reliable Results

SLLN-15 is noted to be unstable in solution. Vendor documentation explicitly recommends that stock solutions be prepared freshly to ensure accurate and reproducible experimental results . This characteristic differentiates it from more stable analogs but is critical for experimental planning.

Stability Handling Reproducibility

Recommended Research Applications for SLLN-15 in Preclinical TNBC and Autophagy Studies


In Vitro Mechanistic Studies of Autophagy-Dependent Growth Suppression in TNBC

SLLN-15 is optimally used as a chemical probe to dissect the role of autophagy in suppressing proliferation of triple-negative breast cancer cells. Its distinct mechanism, validated by 3-MA rescue experiments, makes it ideal for studies aiming to link autophagy induction to cytostatic outcomes [1].

In Vivo Preclinical Efficacy Testing in Orthotopic TNBC Mouse Models

SLLN-15 is well-suited for in vivo pharmacology studies in TNBC due to its oral bioavailability. It can be used to assess the therapeutic potential of autophagy enhancement on primary tumor growth and metastatic progression, as demonstrated in orthotopic mouse models [2].

Investigating the AURKA-AKT-MTOR and JAK2-STAT3 Signaling Axis in Cancer

Given its defined dual kinase inhibition profile (AURKA 91%, JAK2 85% at 100 nM), SLLN-15 is a valuable tool for interrogating the crosstalk between these two oncogenic pathways. It is particularly useful in settings where both pathways are implicated, such as in certain chemoresistant TNBC contexts [3].

Comparative Studies of Autophagy Inducer Mechanisms and Selectivity

SLLN-15 serves as a key reference compound in comparative studies aimed at benchmarking novel autophagy modulators. Its demonstrated superiority over rapamycin in TNBC anti-proliferative assays provides a critical differentiator for researchers developing next-generation autophagy-targeted therapies [4].

Quote Request

Request a Quote for SLLN-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.